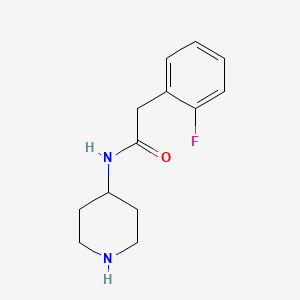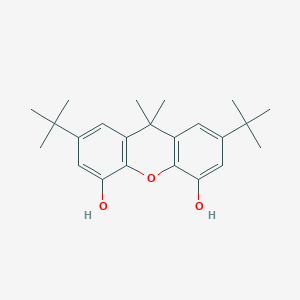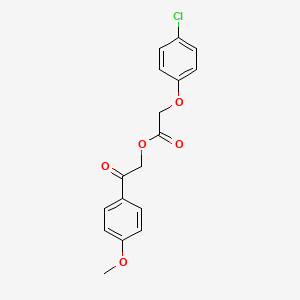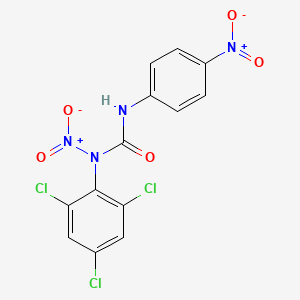
N-Nitro-N'-(4-nitrophenyl)-N-(2,4,6-trichlorophenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Nitro-N’-(4-nitrophenyl)-N-(2,4,6-trichlorophenyl)urea is a synthetic organic compound that belongs to the class of nitroaromatic compounds. These compounds are characterized by the presence of nitro groups (-NO2) attached to aromatic rings. This particular compound is notable for its complex structure, which includes multiple nitro groups and chlorinated phenyl rings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Nitro-N’-(4-nitrophenyl)-N-(2,4,6-trichlorophenyl)urea typically involves the reaction of 4-nitroaniline with 2,4,6-trichlorophenyl isocyanate in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of N-Nitro-N’-(4-nitrophenyl)-N-(2,4,6-trichlorophenyl)urea may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-Nitro-N’-(4-nitrophenyl)-N-(2,4,6-trichlorophenyl)urea can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorinated phenyl rings can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amines and carbon dioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, ethanol solvent.
Substitution: Amine or thiol nucleophiles, polar aprotic solvents such as dimethyl sulfoxide.
Hydrolysis: Hydrochloric acid or sodium hydroxide, water solvent.
Major Products Formed
Reduction: N-Amino-N’-(4-aminophenyl)-N-(2,4,6-trichlorophenyl)urea.
Substitution: N-Nitro-N’-(4-nitrophenyl)-N-(2,4,6-diaminophenyl)urea.
Hydrolysis: 4-nitroaniline, 2,4,6-trichloroaniline, carbon dioxide.
Wissenschaftliche Forschungsanwendungen
N-Nitro-N’-(4-nitrophenyl)-N-(2,4,6-trichlorophenyl)urea has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce nitro and urea functionalities into target molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of N-Nitro-N’-(4-nitrophenyl)-N-(2,4,6-trichlorophenyl)urea involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species that can induce oxidative stress in cells. The compound may also interact with proteins and nucleic acids, disrupting their normal function and leading to cell death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Nitro-N’-(4-nitrophenyl)-N-phenylurea: Lacks the chlorinated phenyl ring, making it less hydrophobic.
N-Nitro-N’-(2,4,6-trichlorophenyl)-N-phenylurea: Lacks the nitro group on the phenyl ring, resulting in different reactivity.
N-Nitro-N’-(4-nitrophenyl)-N-(2,4-dichlorophenyl)urea: Contains fewer chlorine atoms, affecting its chemical properties.
Uniqueness
N-Nitro-N’-(4-nitrophenyl)-N-(2,4,6-trichlorophenyl)urea is unique due to the presence of both nitro and chlorinated phenyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
445289-49-6 |
|---|---|
Molekularformel |
C13H7Cl3N4O5 |
Molekulargewicht |
405.6 g/mol |
IUPAC-Name |
1-nitro-3-(4-nitrophenyl)-1-(2,4,6-trichlorophenyl)urea |
InChI |
InChI=1S/C13H7Cl3N4O5/c14-7-5-10(15)12(11(16)6-7)18(20(24)25)13(21)17-8-1-3-9(4-2-8)19(22)23/h1-6H,(H,17,21) |
InChI-Schlüssel |
BASZSUGSQIBLRD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1NC(=O)N(C2=C(C=C(C=C2Cl)Cl)Cl)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Dimethyl [(chlorosulfanyl)(fluoro)methylidene]propanedioate](/img/structure/B14249122.png)
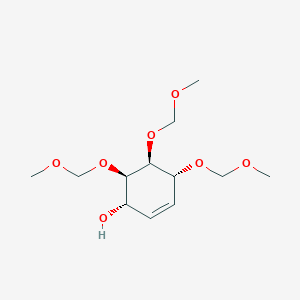
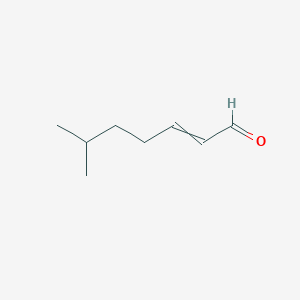
![2-ethyl-4-methoxy-1H-benzo[g]indole](/img/structure/B14249144.png)

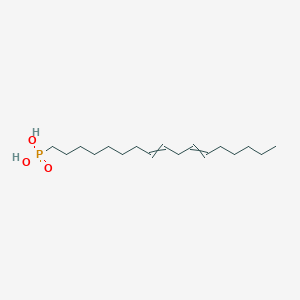
![N,N-Dibutyl-N-[2-(octadecanoylamino)ethyl]butan-1-aminium](/img/structure/B14249157.png)
![Aziridine, 2-benzoyl-1-[(4-methylphenyl)sulfonyl]-3-phenyl-, (2S,3R)-](/img/structure/B14249181.png)
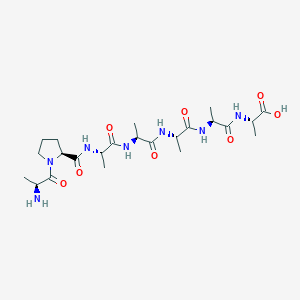
![Acetamide, N-[(1-methylethoxy)methyl]-N-phenyl-](/img/structure/B14249193.png)
